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Compound of Interest

3-Methoxy-6-methylpyrazin-2-
Compound Name:
amine

Cat. No.: B8645406

Part 1: Chemical Identity & Physicochemical Profile

3-Methoxy-6-methylpyrazin-2-amine is a substituted pyrazine derivative utilized primarily as a
scaffold in medicinal chemistry.[1] It serves as a critical intermediate for constructing kinase
inhibitors (e.g., PLK4, CDK) and GPCR ligands (e.g., CRF receptors) due to its ability to
function as an ATP-hinge binder mimic.

Core Chemical Data
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Property Value Notes

3-Methoxy-6-methylpyrazin-2- Also: 2-Amino-3-methoxy-6-

IUPAC Name _ _
amine methylpyrazine
Distinct from the 5-methyl
CAS Number 89464-88-0 _
isomer (CAS 89464-87-9)
Molecular Formula CeHoN30
Molecular Weight 139.15 g/mol Fragment-like chemical space
Appearance Off-white to pale yellow solid Crystalline
N Moderate water solubility due
Solubility DMSO, Methanol, DCM ]
to polarity
The pyrazine ring is electron-
] ] deficient; the exocyclic amine
pKa (Calculated) ~2.5 (Pyrazine N), ~16 (Amine) )
is weakly basic due to
resonance.
Lipophilic efficiency favorable
LogP ~0.7-0.9 _
for CNS penetration
TPSA ~68 A2 Good oral bioavailability profile

Part 2: Synthetic Methodology

The synthesis of 3-methoxy-6-methylpyrazin-2-amine is non-trivial due to the need for
regioselective functionalization of the pyrazine ring. The most robust industrial route involves a
bromination-displacement-reduction sequence starting from the commercially available 2-
amino-6-methylpyrazine.

Step-by-Step Synthesis Protocol
Step 1. Regioselective Bromination

Direct methoxylation of the pyrazine core is difficult. The ring is first activated via halogenation.

e Reagents: N-Bromosuccinimide (NBS), Dichloromethane (DCM) or Acetonitrile.
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e Procedure: Treat 2-amino-6-methylpyrazine with 2.0-2.2 equivalents of NBS at 0°C to room
temperature.

e Mechanism: The amino group directs electrophilic aromatic substitution to the ortho (C3) and
para (C5) positions.

 Intermediate:3,5-Dibromo-6-methylpyrazin-2-amine.[2] (Note: Monobromination often yields
mixtures; dibromination is more controllable).

Step 2: Nucleophilic Aromatic Substitution (S_NAr)
¢ Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH), Reflux.

e Procedure: The dibromo intermediate is refluxed with NaOMe.

o Regioselectivity: The C3-bromine (ortho to the amine) is more labile to nucleophilic attack
than the C5-bromine due to the stabilizing inductive effect of the adjacent amine nitrogen and
the specific electronic environment of the pyrazine N1/N4.

 Intermediate:5-Bromo-3-methoxy-6-methylpyrazin-2-amine.[2][3]

Step 3: Hydrodehalogenation (Reductive Debromination)

e Reagents: Hydrogen gas (Hz2), Palladium on Carbon (Pd/C), Triethylamine (base), Methanol.
e Procedure: Hydrogenation removes the remaining bromine atom at C5.

e Product:3-Methoxy-6-methylpyrazin-2-amine.[1][2][3][4][5][6][7]

Synthesis Workflow Visualization

NBS (2.2 eq) NaOMe, MeOH H2, Pd/C
DCM, 0°C -> RT Reflux MeOH, Et3N 3-Methoxy-6-methyl-

2-Amino-6-methylpyrazine (Electrophilic Bromination) > 3,5-Dibromo-6-methyl- Regioselective SNAT, 5-Bromo-3-methoxy-6- Hydrodehalogenation: pyrazin-2-amine

(CAS 5521-56-2) pyrazin-2-amine methylpyrazin-2-amine (CAS 89464-88-0)

Figure 1: Validated Synthetic Route via Dibromo Intermediate

Click to download full resolution via product page
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Part 3: Reactivity & Medicinal Chemistry

Applications
Reactivity Profile

The molecule possesses three distinct vectors for chemical modification, making it a versatile
building block (BB).

e The Exocyclic Amine (C2-NHz2):

o Nucleophilicity: Reduced compared to aniline due to the electron-withdrawing pyrazine

ring.

o Reactions: Requires strong electrophiles for acylation or Buchwald-Hartwig couplings.
Often used as the nucleophile to attack chloropyrimidines or acid chlorides.

o Sandmeyer Reaction: Can be converted to a halide (Cl, Br, |) via diazotization (
), allowing for subsequent Suzuki couplings at C2.
e The Methoxy Group (C3-OCHs):

o Metabolic Liability: Susceptible to O-demethylation by cytochrome P450 enzymes (CYP),
yielding the pyrazinone derivative. This is a key consideration in lead optimization.

o Displacement: Under harsh acidic conditions (e.g., HBr/AcOH), it can be hydrolyzed to the
hydroxy/oxo form.

e The Pyrazine Ring Nitrogen (N1/N4):

o H-Bond Acceptance: N1 is sterically crowded by the methyl and amine; N4 is more
accessible.

o N-Oxidation: Treatment with mCPBA yields N-oxides, which can be rearranged to
introduce further functionality (e.g., chlorination) via the Boekelheide reaction.

Medicinal Chemistry: Pharmacophore Features
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In kinase drug discovery, this scaffold mimics the adenine ring of ATP.

e Hinge Binding: The N1 and 2-NH2 motif forms a donor-acceptor pair that creates hydrogen
bonds with the kinase hinge region (e.g., backbone carbonyl and amide NH).

o Selectivity Filter: The 3-OCHs group projects into the solvent-exposed region or a
hydrophobic pocket (gatekeeper), often providing selectivity over other kinases.

e 6-Methyl Group: Provides a hydrophobic anchor and restricts rotation if coupled to bulky
systems, locking the bioactive conformation.

Reactivity & Interaction Map

3-Methoxy-6-methyl-
pyrazin-2-amine

Pyrazine N1/N4
H-Bond Acceptor

Kinase Hinge Interaction
(Donor-Acceptor Motif)

C3-Methoxy (-OCH3)
Steric/Selectivity

Metabolic O-Dealkylation
(CYP Mediated)

C2-Amine (-NH2)
H-Bond Donor

Diazotization -> Halide
(Suzuki Coupling Precursor)

Amide Formation
(Drug Linkage)

Figure 2: Reactivity Vectors and Pharmacophoric Interactions

Click to download full resolution via product page
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Part 4: Safety & Handling

» Hazard Classification: Irritant (Skin/Eye/Respiratory).

e GHS Signal Word: Warning.
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o H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335
(May cause respiratory irritation).

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to
oxidation over extended periods; protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8645406?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8645406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

